Multi-step synthesis from pyrrole precursors: One approach involves utilizing substituted pyrroles as starting materials, undergoing a series of reactions such as formylation, condensation, and cyclization to construct the pyrrolopyridine core. [] Subsequent modifications can introduce the nitrile group and other desired substituents.
Construction from pyridine precursors: Another method uses substituted pyridines as starting materials, building the pyrrole ring onto the existing pyridine structure. This typically involves reactions like amination, condensation, and cyclization. []
Palladium-catalyzed cyanation: This method introduces the nitrile group at a late stage in the synthesis, allowing for flexibility in building the core structure first. []
Chemical Reactions Analysis
Nitrile reactivity: The nitrile group can undergo hydrolysis to form a carboxylic acid, reduction to an amine, or reactions with nucleophiles. []
Electrophilic aromatic substitution: The electron-rich pyrrole ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of substituents at various positions. []
Mechanism of Action
Enzyme inhibition: Derivatives might act as inhibitors of specific enzymes by binding to their active sites and blocking their catalytic activity. [, , ]
Receptor binding: Derivatives could interact with specific receptors, acting as agonists or antagonists to modulate downstream signaling pathways. []
DNA intercalation: The planar aromatic system of the compound could facilitate intercalation into DNA, potentially interfering with DNA replication and transcription. []
Applications
Medicinal Chemistry: This scaffold has been explored for its potential in developing new therapeutic agents. Research has focused on its use in creating compounds targeting various diseases, including:
Cancer: Derivatives of 1H-Pyrrolo[2,3-c]pyridine have demonstrated anticancer activity, with some showing promise as potential inhibitors of specific targets such as fibroblast growth factor receptors (FGFR) [] and cyclin-dependent kinases (CDK). []
HIV: Research has investigated 1H-Pyrrolo[2,3-c]pyridine derivatives as potential HIV-1 attachment inhibitors, targeting the viral envelope protein gp120. [, ]
Neurodegenerative Diseases: This scaffold has shown potential for developing treatments for neurodegenerative diseases. For example, derivatives have been investigated as inhibitors of leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease. []
Inflammatory and Immune Diseases: Derivatives of this scaffold have been explored for their immunomodulatory properties, targeting Janus kinase 3 (JAK3) as a potential strategy for treating diseases such as organ transplant rejection. []
Materials Science: The incorporation of 1H-Pyrrolo[2,3-c]pyridine into polymers has been studied for developing new materials with specific properties. For instance, polyacetylenes with 1H-Pyrrolo[2,3-c]pyridyl pendant groups have been synthesized. []
Compound Description: 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, also known as [(18)F]-MK-6240, is a novel PET tracer developed for detecting neurofibrillary tangles (NFTs). [(18)F]-MK-6240 demonstrates high specificity and selectivity for binding to NFTs, along with suitable physicochemical properties and in vivo pharmacokinetics. [ [] ]
Relevance: This compound shares the core 1H-pyrrolo[2,3-c]pyridine structure with 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile. The presence of the 1H-pyrrolo[2,3-c]pyridin-1-yl group linked to the isoquinoline core is a key structural feature that makes it a related compound. [ [] ]
Compound Description: ABBV-744 is a BET bromodomain inhibitor with high selectivity for the second bromodomain (BD2) of the BET family proteins. This selectivity is a significant characteristic as most BET bromodomain inhibitors under development bind to all eight bromodomains with similar affinities. ABBV-744 was developed aiming for an improved therapeutic index by selectively targeting specific BET bromodomains. [ [] ]
Relevance: This compound contains the 1H-pyrrolo[2,3-c]pyridine scaffold, although heavily substituted, linking it structurally to 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile. The presence of the 6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide moiety within its structure establishes the structural relation. [ [] ]
Compound Description: ABBV-075/Mivebresib is a potent and orally bioavailable BET family bromodomain inhibitor. Its development stemmed from efforts to create novel BET bromodomain inhibitors with improved potency and drug metabolism and pharmacokinetics (DMPK) properties. [ [] ]
Relevance: Similar to the previous compound, ABBV-075/Mivebresib also possesses the substituted 1H-pyrrolo[2,3-c]pyridine core. The presence of the 6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl moiety within its structure confirms its structural similarity to 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile. [ [] ]
Compound Description: This compound serves as a crucial intermediate in the synthesis of various N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines, which are analogs of biologically relevant heterocyclic compounds. [ [] [] ]
Relevance: 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine shares the core 1H-pyrrolo[2,3-c]pyridine structure with 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile, highlighting their structural relationship. The key difference lies in the saturation of the pyridine ring in the related compound. [ [] [] ]
Compound Description: This compound is a derivative of the 1H-pyrrolo[2,3-c]pyridine scaffold. Its synthesis and structural confirmation by X-ray crystallography helped distinguish it from its pyrrolo[3,2-c]pyridine isomer. [ [] ]
Relevance: This compound shares the central 1H-pyrrolo[2,3-c]pyridine scaffold with 1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile. The presence of substituents at the 1 and 5 positions differentiates it from the target compound. [ [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.